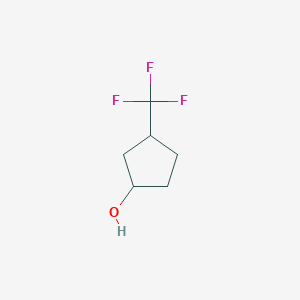

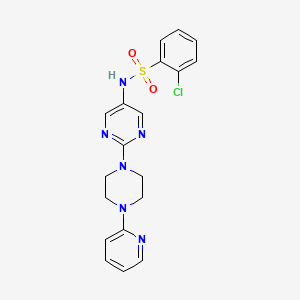

![molecular formula C13H10FNO3S2 B2888188 1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 1031967-55-1](/img/structure/B2888188.png)

1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, also known as ABT-639, is a potent and selective antagonist of the T-type calcium channel. It was first synthesized by Abbott Laboratories and has been extensively studied for its potential therapeutic uses in various diseases.

Scientific Research Applications

Monoamine Oxidase Inhibition

The compound has been studied for its inhibitory activities against monoamine oxidases (MAOs), with the research showing that it acts as a competitive inhibitor for both MAO-A and MAO-B isozymes. The compounds in this class demonstrate a higher selectivity for inhibiting MAO-A compared to MAO-B, highlighting potential therapeutic applications in neuropsychiatric disorders (Ahmad et al., 2018).

Anti-HIV Properties

A study on similar thieno[3,2-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxides revealed that they exhibit significant anti-HIV-1 activities. These compounds, designed as non-nucleoside reverse transcriptase inhibitors, showed marked potency in cell culture tests against HIV-1, with some compounds demonstrating high selectivity indexes (Lin et al., 2008).

Antiproliferative Activity

Research on structurally related compounds has indicated potential antiproliferative activity against various cancer cell lines. A study focused on derivatives of this compound class showed distinct effective inhibition on the proliferation of specific cancer cell lines, suggesting potential utility in cancer treatment (Liu et al., 2019).

Cholesterol Esterase and Acetylcholinesterase Inhibition

Compounds from this chemical class have been synthesized and investigated as inhibitors of cholesterol esterase and acetylcholinesterase. This indicates a potential application in the treatment of diseases like Alzheimer's, where acetylcholinesterase inhibitors are of therapeutic interest (Pietsch & Gütschow, 2005).

Discovery of New Apoptosis-Inducing Agents

In the context of cancer research, a study focused on synthesizing derivatives of this compound type and evaluating their in vitro and in vivo activity against breast cancer. Some compounds demonstrated significant potential in inducing apoptosis in cancer cells, offering a promising direction for new cancer therapeutics (Gad et al., 2020).

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3S2/c14-10-3-1-9(2-4-10)7-15-11-5-6-19-13(11)12(16)8-20(15,17)18/h1-6H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWDYEYEBHIIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=CS2)N(S1(=O)=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

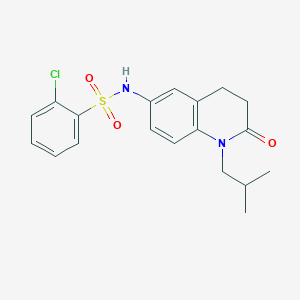

![N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B2888105.png)

![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2888106.png)

![4-allyl-2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2888110.png)

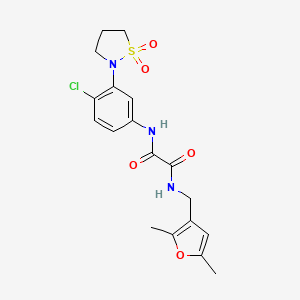

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2888114.png)

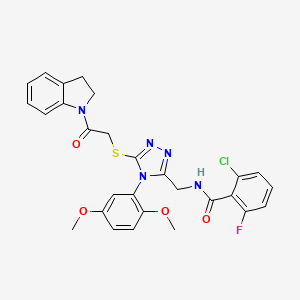

![4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888115.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2888124.png)

![(3Ar,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine;dihydrochloride](/img/structure/B2888126.png)